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molecular formula C11H12N2O2 B8709781 8-amino-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one CAS No. 917884-44-7

8-amino-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one

Cat. No. B8709781
M. Wt: 204.22 g/mol
InChI Key: PFCSROZBPWUFMH-UHFFFAOYSA-N
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Patent
US07495111B2

Procedure details

To a solution of 8-nitro-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one ((69), 700 mg, 2.99 mmol) in EtOH (35 ml)/THF (5 ml) was added hydrazine monohydrate (1.65 ml, 34 mmol), followed by addition of Raney-Nickel (50 mg). The reaction mixture was stirred for 4 hr. The catalyst residue was filtered under vacuum and organic solution was concentrated in vacuo to give the title compound as a solid (420 mg, 69%). MS (ES) m/z 205.1
Name
8-nitro-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:16][O:15][C:14]2[CH:13]=[CH:12][C:11]3[CH2:10][NH:9][C:8](=[O:17])[C:7]=3[C:6]=2[CH2:5]1)([O-])=O.C1COCC1.O.NN>CCO.[Ni]>[NH2:1][CH:4]1[CH2:16][O:15][C:14]2[CH:13]=[CH:12][C:11]3[CH2:10][NH:9][C:8](=[O:17])[C:7]=3[C:6]=2[CH2:5]1 |f:2.3|

Inputs

Step One
Name
8-nitro-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one
Quantity
700 mg
Type
reactant
Smiles
[N+](=O)([O-])C1CC=2C=3C(NCC3C=CC2OC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.65 mL
Type
reactant
Smiles
O.NN
Name
Quantity
35 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst residue was filtered under vacuum and organic solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1CC=2C=3C(NCC3C=CC2OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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